

# systematic review and meta-analysis of Rivoglitazone clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

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# Rivoglitazone Clinical Trials: A Comparative Analysis

A systematic review and meta-analysis of clinical trial data reveal **Rivoglitazone**'s therapeutic potential in the management of type 2 diabetes. This guide offers an objective comparison of **Rivoglitazone**'s performance against other therapeutic alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

A 2023 meta-analysis has provided a comprehensive look at the efficacy and safety of **Rivoglitazone** in adults with type 2 diabetes.[1][2][3] This analysis, which included data from three randomized controlled trials (RCTs) involving 3,591 patients, systematically evaluated changes in key glycemic and lipid parameters, as well as the incidence of adverse events.[1][2] [3] The findings position **Rivoglitazone** as a potent therapeutic agent, with some evidence suggesting superior glycemic control compared to pioglitazone.[2][4]

### **Efficacy in Glycemic Control**

**Rivoglitazone** has demonstrated significant improvements in glycemic control. When compared to a placebo, both standard-dose (1 mg/d) and high-dose (1.5-2 mg/d) **Rivoglitazone** led to substantial reductions in HbA1c levels.[2] Specifically, the standard dose lowered HbA1c by an average of -0.86%, while the high dose resulted in a -0.97% reduction.[2]



In a head-to-head comparison with pioglitazone (30-45 mg/d), high-dose **Rivoglitazone** showed a statistically significant greater reduction in HbA1c by -0.11%.[2] The standard dose of **Rivoglitazone** was found to have comparable efficacy to the full dose of pioglitazone in lowering HbA1c.[2] One 26-week study found that **Rivoglitazone** 1.5 mg was statistically superior to pioglitazone 45 mg in reducing HbA1c from baseline, with changes of -0.7% and -0.6% respectively.[4] The 1.0 mg dose of **Rivoglitazone** was found to be non-inferior to pioglitazone.[4]

#### Impact on Lipids and Other Metabolic Markers

Beyond glycemic control, **Rivoglitazone** has shown beneficial effects on lipid profiles and other metabolic markers. Compared to placebo, both standard and high doses of **Rivoglitazone** significantly lowered triglycerides.[1][2] Furthermore, treatment with **Rivoglitazone** resulted in a significant increase in adiponectin and a reduction in high-sensitivity C-reactive protein (hsCRP), indicating potential anti-inflammatory effects.[1][2][3]

#### Safety and Tolerability

The safety profile of **Rivoglitazone** appears comparable to that of other thiazolidinediones. The most commonly reported adverse events in clinical trials were peripheral edema and weight gain.[4][5] The meta-analysis found that the rates of treatment-emergent adverse events and severe adverse events for both standard and high-dose **Rivoglitazone** were comparable to placebo.[1][2][3]

#### **Quantitative Data Summary**



Outcome Measure	Rivoglitazone (Standard Dose) vs. Placebo	Rivoglitazone (High Dose) vs. Placebo	Rivoglitazone (High Dose) vs. Pioglitazone (30-45 mg/d)
Change in HbA1c	-0.86%[2]	-0.97%[2]	-0.11%[2]
Change in Triglycerides	-17.95 mg/dl[1]	-40.41 mg/dl[1]	Data not available
Change in Adiponectin	+7.94 ng/ml[1][3]	+13.82 ng/ml[1][3]	Superior to Pioglitazone[2]
Change in hsCRP	-1.00 mg/L[1][3]	-1.50 mg/L[1][3]	Superior to Pioglitazone[2]

Adverse Event	Rivoglitazone (1.0- 1.5 mg)	Pioglitazone (45 mg)	Placebo
Peripheral Edema	5.2-6.2%[4]	Data not available in cited text	0.7%[4]
Weight Gain	1.6-3.1%[4]	Data not available in cited text	0%[4]
Pitting Edema	1.3-2.2%[4]	Data not available in cited text	0%[4]

#### **Experimental Protocols**

The primary evidence for this guide is derived from a systematic review and meta-analysis of randomized controlled trials.[2]

Study Selection: The meta-analysis included RCTs that evaluated the efficacy and safety of **Rivoglitazone** in patients with type 2 diabetes.[2] The search was conducted across electronic databases for studies published up to September 2022.[2]

Data Extraction and Analysis: Data on changes in HbA1c, fasting plasma glucose, lipid profiles, and adverse events were extracted from the selected studies. A meta-analysis was performed

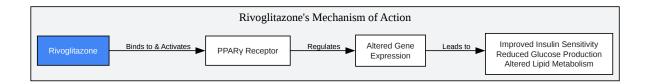


using a random-effects model to calculate the weighted mean differences (WMD) for continuous outcomes and risk ratios (RR) for dichotomous outcomes, both with 95% confidence intervals (CIs).[6]

Inclusion Criteria for Trials: The trials included in the meta-analysis were randomized, controlled studies involving patients with type 2 diabetes, where one arm of the study included treatment with **Rivoglitazone**.[2] An example of a specific trial's inclusion criteria included male or female patients between 18 and 75 years of age with a baseline HbA1c between 7.5% and 10.5%.[7]

### Visualizing the Mechanism and Workflow

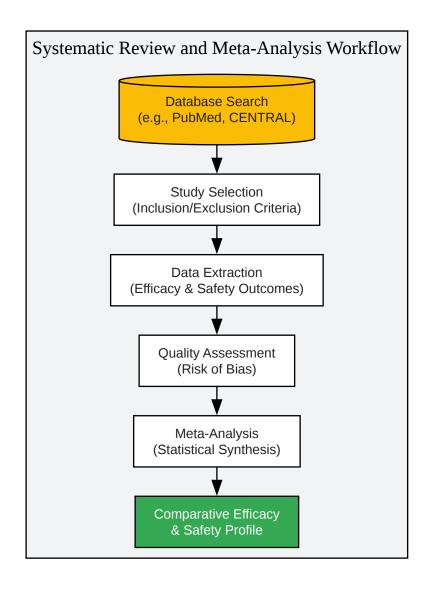
To better understand the context of **Rivoglitazone**'s action and the process of evidence synthesis, the following diagrams are provided.



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Caption: Simplified signaling pathway of **Rivoglitazone**'s action.





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Caption: Workflow for the systematic review and meta-analysis.

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- To cite this document: BenchChem. [systematic review and meta-analysis of Rivoglitazone clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b070887#systematic-review-and-meta-analysis-of-rivoglitazone-clinical-trial-data]

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